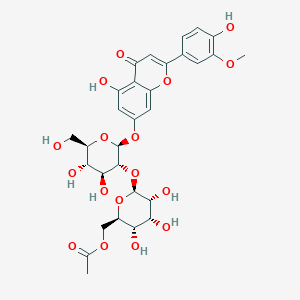

Stachyspinoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H34O17 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C30H34O17/c1-11(32)42-10-21-24(37)25(38)27(40)29(46-21)47-28-26(39)23(36)20(9-31)45-30(28)43-13-6-15(34)22-16(35)8-17(44-19(22)7-13)12-3-4-14(33)18(5-12)41-2/h3-8,20-21,23-31,33-34,36-40H,9-10H2,1-2H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-/m1/s1 |

InChI Key |

XEOMCDDFSGTWFB-BGTXGAQMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

Synonyms |

stachyspinoside |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Stachyspinoside in Research

Advanced Chromatographic Techniques for Isolation and Fractionation

Chromatographic methods are fundamental to separating Stachyspinoside from other co-occurring compounds in plant extracts. Advanced techniques such as Centrifugal Partition Chromatography (CPC) and High-Performance Liquid Chromatography (HPLC) play crucial roles in both initial fractionation and final purification stages.

Centrifugal Partition Chromatography (CPC) in Bioactivity-Guided Isolation

Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), is a liquid-liquid chromatographic technique that utilizes a biphasic solvent system without a solid stationary phase. This method is particularly advantageous for the isolation of natural products, as it minimizes irreversible adsorption and sample loss often encountered with solid supports lipidmaps.orgmetabolomicsworkbench.org. CPC has been successfully applied in the bioactivity-guided isolation of this compound from Sideritis congesta. nih.govnih.govontosight.aiuni.luuni.lu In bioactivity-guided isolation, fractions are tested for a specific biological activity, and the active fractions are further separated, allowing for the targeted isolation of compounds responsible for that activity. researchgate.net

A single-step isolation of this compound from S. congesta using CPC has been reported. nih.govuni.lu A specific CPC fractionation protocol was developed for the crude aqueous extract of S. congesta. nih.gov Parameters for CPC separation of this compound have been documented, including the use of a solvent system such as terAcWat +1.5_0.1%AA (tert-butyl methyl ether/acetonitrile/water with acetic acid) in ascending mode. nih.govnih.gov

Table 1: Example CPC Parameters for this compound Isolation

High-Performance Liquid Chromatography (HPLC) in Research Purification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation, identification, and quantification of compounds in a mixture. nih.govfishersci.canih.gov In the context of this compound research, HPLC is employed for the purification of fractions obtained from initial isolation steps, such as CPC, and for analytical validation of the purity of the isolated compound. nih.govnih.govnih.gov HPLC systems typically involve high-pressure pumps, a stationary phase column, and a detector. fishersci.ca The separation is based on the differential interaction of compounds with the stationary and mobile phases. nih.gov

HPLC with a PDA (Photodiode Array) detector, which allows for UV-Vis spectral detection across a range of wavelengths, is commonly used in flavonoid analysis. nih.govnih.gov this compound has been detected using a PDA detector at 260 nm. nih.gov An HPLC chromatogram of a crude aqueous extract showed a peak corresponding to this compound at a retention time of 21.6 minutes. nih.gov HPLC-PDA-MS techniques are also utilized for the metabolic characterization of plant extracts containing this compound, allowing for the detection and tentative identification of various compounds based on their retention time, UV spectra, and mass data. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research

Following isolation and purification, spectroscopic and spectrometric techniques are indispensable for determining and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the structure of organic compounds, providing information about the carbon-hydrogen framework and the functional groups present. nih.govflybase.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the structural assignment of this compound and other related compounds isolated from Stachys and Sideritis species. nih.govnih.govflybase.orgnih.govscribd.comlabsolu.cacdutcm.edu.cnresearchgate.net

Commonly employed 2D NMR techniques in this research include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govflybase.orgnih.govlabsolu.cacdutcm.edu.cnresearchgate.net These experiments provide crucial connectivity information between protons (COSY, TOCSY) and between protons and carbons (HSQC, HMBC), enabling the assignment of individual signals and the assembly of the molecular structure. NMR spectra are typically recorded in deuterated solvents, such as CD₃OD, with chemical shifts referenced to the solvent signal. nih.govcdutcm.edu.cn NMR spectroscopy has been used to validate the structures of compounds isolated from Sideritis congesta, including this compound. nih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides valuable data for elucidating the structure and identifying specific substructures within the molecule. nih.gov

Electrospray Mass Spectrometry (ESMS) and tandem MS have been utilized in the structural establishment of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) is also employed to determine the exact molecular mass, which helps in confirming the molecular formula of the isolated compound. nih.govlabsolu.ca MS data, including total ion chromatograms (TIC-MS) and fragmentation patterns, contribute significantly to the characterization and validation of isolated compounds like this compound. nih.gov LC-MS and HPLC-PDA-MS techniques combine chromatographic separation with mass detection, allowing for the analysis of complex mixtures and the acquisition of mass spectra for eluting compounds. nih.govscribd.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Flavonoid Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. thegoodscentscompany.com This technique is particularly useful for compounds containing chromophores, such as flavonoids like this compound, which exhibit characteristic UV absorption patterns related to their conjugated π systems. thegoodscentscompany.comthegoodscentscompany.com

Bioactivity-Guided Fractionation Strategies in this compound Discovery

Bioactivity-guided fractionation is a key strategy employed in natural product research to isolate bioactive compounds from complex mixtures based on their observed biological effects. This approach involves systematically separating a crude extract into fractions, testing each fraction for the desired bioactivity, and then further fractionating the active fractions until pure, active compounds are obtained. For this compound, this methodology has been instrumental in its isolation and identification from various plant sources, particularly within the Sideritis genus.

One study details the bioactivity-guided single-step isolation of this compound from Sideritis congesta using centrifugal partition chromatography (CPC). researchgate.netresearchgate.net The anti-inflammatory potential of different fractions of an aqueous extract from S. congesta was evaluated based on their ability to inhibit the activity of COX-2 and NF-κB in vitro. researchgate.netresearchgate.net Fraction I demonstrated the highest COX-2 inhibition activity, showing 92.3% inhibition at a concentration of 0.1%. researchgate.netresearchgate.net Fraction III exhibited the highest NF-κB inhibition activity among the CPC-produced fractions, with 99.9% inhibition at 0.1%. researchgate.net this compound was successfully isolated in a single step using CPC, guided by these observed anti-inflammatory activities. researchgate.netresearchgate.net

Another example of this compound isolation using chromatographic methods, which can be integrated into a bioactivity-guided approach, is its isolation from Globularia cordifolia. tubitak.gov.tr In this case, this compound was obtained from the underground parts of the plant through a series of chromatographic steps, including vacuum-liquid chromatography (VLC) and medium-pressure liquid chromatography (MPLC) on C18 stationary phases, followed by silica (B1680970) gel column chromatography. tubitak.gov.tr While the specific bioactivity guiding this particular isolation of this compound in this study is not explicitly mentioned in the provided snippets, this demonstrates the types of separation techniques that would be applied to active fractions in a bioactivity-guided scheme. tubitak.gov.tr

The structural identification of isolated this compound is typically achieved through spectroscopic methods, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS), often compared with published data. researchgate.netresearchgate.nettubitak.gov.tr

The application of bioactivity-guided fractionation allows researchers to efficiently target and isolate compounds responsible for specific biological effects within complex natural extracts, as demonstrated by the isolation of this compound based on its anti-inflammatory properties. researchgate.netresearchgate.net

Table 1: COX-2 and NF-κB Inhibition Activity of Sideritis congesta Fractions

| Fraction | COX-2 Inhibition (at 0.1%) | NF-κB Inhibition (at 0.1%) |

| Fraction I | 92.3% | Not specified |

| Fraction II | Not specified | Not specified |

| Fraction III | Not specified | 99.9% |

Table 2: Compounds Isolated from Globularia cordifolia (including this compound)

| Compound Name | Isolation Method Highlights |

| This compound | C18-MPLC, Silica gel CC |

| Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | Silica gel CC |

| Chrysoeriol 7-O-β-D-allopyranosyl-(1→2)-β-D-glucopyranoside | Not explicitly detailed in snippets |

| Verbascoside | C18-MPLC, Si gel CC |

| Isoverbascoside | Si gel column |

| Leucosceptoside A | Not explicitly detailed in snippets |

| Martynoside | C18-MPLC, Si gel CC |

| Rossicaside A | C18-MPLC, Si gel CC |

| Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside | Not explicitly detailed in snippets |

Note: This table lists compounds mentioned as isolated alongside this compound in one study tubitak.gov.tr, illustrating the complexity of extracts from which this compound may be isolated.

Biosynthetic Pathways and Precursors of Stachyspinoside

General Flavonoid Biosynthesis in Plants

Flavonoids, including Stachyspinoside, are synthesized through a convergence of two major metabolic routes: the shikimate pathway and the acetate (B1210297) (polyketide) pathway. oup.comunivpm.itnih.gov These pathways provide the foundational building blocks for the flavonoid skeleton, which consists of a C6-C3-C6 structure comprising two aromatic rings (A and B) linked by a three-carbon chain (ring C). oup.comunivpm.itnih.gov

The shikimate pathway is responsible for the production of the B ring and the connecting three-carbon chain. oup.comunivpm.itnih.gov Phenylalanine, an amino acid derived from the shikimate pathway, is a key precursor. oup.comunivpm.itnih.gov Through a series of enzymatic reactions, phenylalanine is converted to p-coumaroyl-CoA. oup.comunivpm.it

The acetate pathway, also known as the polyketide pathway, contributes to the formation of the A ring of flavonoids. oup.comunivpm.itnih.govnih.gov This pathway utilizes malonyl-CoA as a building block. univpm.itnih.govnih.govnih.gov Three molecules of malonyl-CoA are condensed with p-coumaroyl-CoA in a reaction catalyzed by chalcone (B49325) synthase (CHS), a pivotal enzyme in flavonoid biosynthesis. univpm.itnih.govwikipedia.org This condensation results in the formation of a chalcone intermediate, which is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin (B18129). univpm.itnih.govwikipedia.org Flavonones serve as central intermediates for the biosynthesis of various flavonoid subclasses, including flavones, flavonols, and others. oup.comunivpm.it

The general flavonoid biosynthesis pathway can be summarized as follows:

| Pathway | Precursor(s) | Contributes to | Key Intermediate(s) | Key Enzyme(s) |

| Shikimate Pathway | Phenylalanine | B ring, C chain | p-Coumaroyl-CoA | Phenylammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H) |

| Acetate Pathway | Malonyl-CoA | A ring | Malonyl-CoA | Acetyl-CoA Carboxylase (ACC) |

| Convergence | p-Coumaroyl-CoA, Malonyl-CoA | C6-C3-C6 skeleton | Chalcone, Flavanone | Chalcone Synthase (CHS), Chalcone Isomerase (CHI) |

Glycosylation is a common modification of flavonoids that significantly impacts their solubility, stability, bioavailability, and biological activity. cpu.edu.cnmdpi.com This process involves the enzymatic transfer of a sugar moiety to a flavonoid aglycone. cpu.edu.cnmdpi.com The formation of flavonoid glycosides is primarily catalyzed by glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs). cpu.edu.cnmdpi.comsioc-journal.cn These enzymes utilize activated nucleotide sugars, such as UDP-glucose, UDP-glucuronic acid, or UDP-apiose, as the sugar donors. cpu.edu.cnmdpi.comnih.govnih.govamdb.onlineontosight.aiguidetopharmacology.orguni.lunih.gov

The enzymatic glycosylation can occur at various positions on the flavonoid structure, including hydroxyl groups (O-glycosylation) or carbon atoms (C-glycosylation). This compound is a C-glycosylflavone, meaning the sugar moiety is attached directly to a carbon atom of the flavonoid backbone. cpu.edu.cn C-glycosylation is typically catalyzed by C-glycosyltransferases (CGTs), which exhibit high efficiency and regiospecificity. cpu.edu.cnmdpi.com

Specific Precursors and Enzyme Systems Involved in this compound Biosynthesis within Stachys and Sideritis Species

While the general flavonoid pathway provides the framework, the specific biosynthesis of this compound within Stachys and Sideritis species involves particular flavonoid precursors and specialized enzyme systems, especially those responsible for C-glycosylation and subsequent modifications. This compound is known to be a C-glycoside of luteolin (B72000) or apigenin, often further substituted with sugars like apiose or glucuronic acid. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netguidetopharmacology.orguni.lu

Likely precursors for this compound include the flavones luteolin and apigenin, which are synthesized through the general flavonoid pathway via flavanone intermediates like naringenin and eriodictyol. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netguidetopharmacology.orguni.lunih.govnih.govlipidmaps.orgnih.govnih.govmetabolomicsworkbench.orgwikidata.orguni.lu The C-glycosylation step, crucial for this compound formation, would involve specific CGTs present in these plants that can attach a sugar, such as glucose or apiose, to the C-6 or C-8 position of the flavone (B191248) aglycone. Subsequent glycosylation or acylation steps, leading to the full structure of this compound, would be catalyzed by other specific glycosyltransferases or acyltransferases. Research in Stachys and Sideritis species has focused on identifying the specific enzymes and genes involved in these late-stage modifications, particularly the C-glycosyltransferases and any subsequent apiosyltransferases or glucuronosyltransferases.

Genetic and Environmental Factors Influencing this compound Accumulation in Source Plants

The accumulation levels of this compound in Stachys and Sideritis species are not solely determined by the presence of the biosynthetic genes. Both genetic and environmental factors play significant roles.

Genetic factors include variations in the genes encoding the enzymes of the flavonoid pathway, particularly those specific to this compound biosynthesis (e.g., CGTs, apiosyltransferases, glucuronosyltransferases). Allelic variations, gene copy numbers, and regulatory elements can influence enzyme activity and expression levels, leading to differences in this compound production among different chemotypes or cultivars within a species, or even between different species.

Environmental factors such as light intensity, temperature, water availability, nutrient levels, and exposure to biotic and abiotic stresses can significantly impact flavonoid biosynthesis and accumulation. Plants often upregulate the production of secondary metabolites, including flavonoids, in response to environmental challenges as part of their defense mechanisms. For instance, UV-B radiation is known to induce flavonoid biosynthesis. The specific effects of these factors on this compound accumulation in Stachys and Sideritis species have been investigated in various studies, highlighting the plasticity of this metabolic pathway in response to external cues.

Chemotaxonomic Implications of this compound Presence within Lamiaceae Family

Chemotaxonomy utilizes the distribution of chemical compounds within organisms to aid in their classification and understanding of evolutionary relationships. The presence or absence and the specific profiles of secondary metabolites like this compound within the Lamiaceae family can provide valuable chemotaxonomic markers.

The Lamiaceae family is known for its rich diversity of phenolic compounds, including flavonoids. The distribution patterns of specific flavonoid glycosides, such as this compound, within different genera and species of Lamiaceae have been used to support taxonomic classifications and to infer phylogenetic relationships. The consistent presence of this compound in certain Stachys and Sideritis species, and its potential absence or presence in different glycosylation forms in others, can serve as a chemical characteristic to differentiate closely related taxa or to group species with similar biochemical capabilities. Research has explored the flavonoid profiles of various Lamiaceae species, demonstrating that this compound and related compounds contribute to the distinct chemical fingerprints of these plants, supporting existing taxonomic arrangements and sometimes providing novel insights into their biochemical evolution. nih.gov

Molecular Mechanisms of Action of Stachyspinoside in Preclinical and in Vitro Models

Anti-inflammatory Pathways and Cellular Signaling Modulation

Inflammation is a complex biological response involving various cellular and molecular mediators. Key pathways such as those involving Cyclooxygenase (COX) enzymes, Nuclear Factor Kappa B (NF-κB), and the expression of pro-inflammatory cytokines and chemokines are critical in the inflammatory cascade. While compounds from the Stachys genus have demonstrated anti-inflammatory properties, specific data on Stachyspinoside's role in these pathways is not currently available in published research.

Inhibition of Cyclooxygenase (COX) Activity in Cellular Models

Cyclooxygenase (COX) enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX activity is a primary mechanism for many anti-inflammatory drugs. Despite the recognized anti-inflammatory potential of the Stachys genus, there is currently no specific scientific literature available that details the inhibitory effects of this compound on COX-1 or COX-2 activity in cellular models.

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling Cascades

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in the immune and inflammatory responses. Modulation of this pathway is a significant target for anti-inflammatory therapies. At present, research specifically investigating the regulatory effects of this compound on NF-κB signaling cascades has not been published.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression

Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines play a central role in orchestrating and amplifying the inflammatory response. The ability of a compound to modulate the expression of these molecules is a key indicator of its anti-inflammatory potential. However, there are no available studies that specifically document the modulatory effects of this compound on the expression of pro-inflammatory cytokines and chemokines.

Antioxidant Defense Mechanisms and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in a variety of inflammatory and degenerative diseases. The antioxidant potential of various natural compounds is an area of active research.

Direct Scavenging of Reactive Oxygen Species (ROS) in Cellular Assays

Direct scavenging of reactive oxygen species (ROS) is a primary mechanism by which antioxidants mitigate oxidative stress. Cellular assays are commonly used to determine the ROS scavenging capacity of compounds. To date, there is no published scientific data from in vitro or cellular assays that specifically evaluates the direct ROS scavenging activity of this compound.

Enhancement of Endogenous Antioxidant Enzyme Systems

In addition to direct scavenging, some compounds can exert antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Currently, there is a lack of research on the effects of this compound on the activity or expression of these endogenous antioxidant enzyme systems.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the isolated chemical compound this compound to generate a detailed article covering the requested topics of antimicrobial, cytotoxic, neuroprotective, and enzyme inhibitory activities.

This compound is a known flavonoid glycoside that has been identified and isolated from various plant species, including those of the Stachys and Sideritis genera. nih.govproquest.comresearchgate.netnih.gov However, research into its specific molecular mechanisms of action is limited.

While studies have been conducted on crude extracts of plants from the Stachys genus which demonstrate a range of biological activities—including antimicrobial, cytotoxic, and neuroprotective effects—these activities are generally attributed to the complex mixture of phytochemicals within the extracts rather than to this compound specifically. researchgate.netresearchgate.netnih.govresearchgate.netbdbotsociety.org For example, some research suggests that other compounds like iridoid glycosides (aucubin, harpagide) or sesquiterpenes may be responsible for the cytotoxic effects observed in Stachys plant extracts. researchgate.net

One study that did isolate and test this compound for a biological activity found it to have low anti-inflammatory potential compared to other components of the source plant extract. proquest.comresearchgate.net

Consequently, without dedicated preclinical or in vitro studies focusing specifically on this compound, it is not possible to provide scientifically accurate, detailed findings or data tables for the following outlined sections:

Investigation of Other Biological Activities in Research Settings

Enzyme Inhibitory Activities (e.g., α-glucosidase)

Generating content for these sections would require speculation beyond the available evidence, thereby failing to meet the required standards of scientific accuracy. Further research is needed to elucidate the specific biological activities and molecular mechanisms of this compound.

Target Identification and Validation Research for Stachyspinoside

Biochemical and Proteomic Approaches for Binding Partner Identification

Biochemical and proteomic strategies offer direct methods for identifying the physical interactions between a small molecule and its protein targets within a complex biological system. These approaches are crucial for confirming target engagement and elucidating the functional consequences of this binding.

Affinity-Based Probes and Chemo-Proteomics for Target Engagement

Chemo-proteomics is a powerful discipline that employs chemical probes to map the interactions of small molecules across the proteome. nih.gov This strategy is particularly effective for the unbiased identification of molecular targets in native biological contexts. nih.gov

One of the primary techniques in this area is Activity-Based Protein Profiling (ABPP), which utilizes probes that covalently modify the active sites of specific enzyme families. nih.gov For a compound like Stachyspinoside, a derivative would be synthesized to create an affinity-based probe. This probe typically incorporates two key features: a reactive group that forms a covalent bond with the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov

The general workflow involves incubating the this compound-derived probe with a cell lysate or live cells. After the probe covalently binds to its targets, the tagged proteins are enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified using mass spectrometry. This unbiased approach can reveal not only the primary targets but also potential off-targets, providing a comprehensive profile of the compound's interactions. nih.govnih.gov While this represents a robust methodology for target discovery, specific chemo-proteomic studies utilizing affinity-based probes derived from this compound have not been extensively reported in the scientific literature.

Enzyme Activity Profiling and Deconvolution Strategies

Enzyme activity profiling is a functional approach used to understand how a compound affects the activity of specific enzymes or enzyme families. This method is complementary to binding assays, as it directly measures the functional consequence of the compound-target interaction. Activity-based protein profiling (ABPP) is also a key technique here, as its probes are designed to label enzymes in their active state, allowing for a direct readout of functional changes in response to a compound. nih.gov

Target deconvolution is the process of identifying the specific target responsible for an observed phenotypic effect of a compound. nih.gov When a compound like this compound elicits a biological response in a phenotypic screen, deconvolution strategies are employed to pinpoint the responsible protein(s). One such strategy involves competitive profiling. In this setup, a biological sample is pre-incubated with this compound, followed by the addition of a broad-spectrum activity-based probe for a particular enzyme class. If this compound binds to and inhibits a target enzyme, it will prevent the probe from labeling that enzyme. The reduction in probe labeling, quantifiable by mass spectrometry, indicates that the enzyme is a direct target of this compound.

While these deconvolution strategies are well-established for natural product research, specific enzyme activity profiles and deconvolution studies for this compound are not yet widely available.

Computational and In Silico Methods for Target Prediction

Computational, or in silico, methods provide a rapid and cost-effective means to predict potential protein targets for a given small molecule, guiding subsequent experimental validation. jcancer.orgmdpi.com These approaches leverage knowledge of protein structures and ligand-protein interactions to generate hypotheses about a compound's mechanism of action.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, this involves docking its three-dimensional structure into the binding sites of a library of known protein structures. The output is typically a scoring function that estimates the binding affinity, with lower binding energy values suggesting a more favorable interaction. frontiersin.org This method can screen thousands of potential targets to prioritize candidates for experimental testing. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed view of the interaction over time. nih.gov MD simulations model the movement of every atom in the ligand-protein complex, assessing the stability of the binding pose and revealing the dynamic nature of the interaction. mdpi.comnih.gov This provides deeper insight into how the compound is recognized and held within the binding pocket.

Although these in silico methods are powerful, specific molecular docking and dynamics simulation studies detailing the interaction of this compound with specific protein targets have not been published. The table below provides a hypothetical example of the data that would be generated from such a study.

| Potential Protein Target | Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Predicted Biological Process |

|---|---|---|---|

| Protein Kinase A (PKA) | -9.2 | Val56, Leu123, Thr184 | Signal Transduction |

| Cyclooxygenase-2 (COX-2) | -8.8 | Arg120, Tyr355, Ser530 | Inflammation |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.5 | Tyr59, Gln61, Ser62 | Immune Response |

| B-cell lymphoma 2 (Bcl-2) | -7.9 | Phe105, Arg146, Ala149 | Apoptosis Regulation |

Network Pharmacology for Multi-Target Prediction

Network pharmacology is an approach that integrates systems biology, bioinformatics, and polypharmacology to analyze the complex relationships between drugs, targets, and diseases. researchgate.netnih.gov This method is based on the principle that many drugs exert their effects by modulating multiple targets rather than a single one. jcancer.org

For this compound, a network pharmacology analysis would begin by identifying its potential targets using various databases and prediction servers (e.g., SwissTargetPrediction). scienceopen.com These predicted targets are then mapped onto known protein-protein interaction (PPI) networks and biological pathways. nih.gov By analyzing the topology of this network, researchers can identify key proteins (hubs) and pathways that are most likely to be perturbed by the compound. researchgate.net This provides a holistic view of the compound's potential mechanism of action. researchgate.net

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then performed to identify the biological processes and signaling pathways that are significantly associated with the predicted targets. scienceopen.com While network pharmacology studies have been successfully applied to many natural products, a comprehensive analysis specifically for this compound has not yet been reported. The following table illustrates the potential output of such an investigation.

| Predicted Protein Target | Associated KEGG Pathway | Biological Function |

|---|---|---|

| MAPK14 (p38 MAPK) | MAPK signaling pathway | Inflammation, Apoptosis, Cell Proliferation |

| AKT1 | PI3K-Akt signaling pathway | Cell Survival, Proliferation, Metabolism |

| RELA (p65) | NF-kappa B signaling pathway | Inflammation, Immune Response |

| HSP90AA1 | Protein processing in endoplasmic reticulum | Protein Folding, Signal Transduction |

Genetic and Functional Genomic Studies for Pathway Validation

Following the identification of potential targets through biochemical and computational methods, genetic and functional genomic studies are essential for validating these targets and the pathways they regulate. nih.govscisynopsisconferences.com These approaches provide crucial evidence linking the binding of a compound to a specific protein with a cellular or physiological outcome. nih.gov

Functional genomics involves the systematic use of large-scale experimental methods to understand gene and protein function. mdpi.com For validating the targets of this compound, techniques such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout could be employed. nuvisan.com For instance, if a specific protein is hypothesized to be the target, knocking down or knocking out its corresponding gene should, in theory, mimic or abolish the phenotypic effect of this compound treatment. nih.gov If cells lacking the target protein no longer respond to the compound, it provides strong evidence for a direct on-target mechanism. nih.gov

Furthermore, these genetic tools can be used in large-scale screens. A genome-wide CRISPR knockout screen, for example, could identify genes that, when deleted, confer resistance to this compound, thereby uncovering not only the direct target but also other critical components of its mechanism-of-action pathway. nih.gov These powerful validation techniques are critical for confirming initial hypotheses, but their specific application to validate the molecular targets of this compound remains an area for future research.

Gene Expression Profiling in Response to this compound Exposure

To understand the molecular pathways modulated by this compound, a crucial first step is to perform comprehensive gene expression profiling. This technique allows for the simultaneous measurement of the expression levels of thousands of genes within a cell or tissue upon exposure to the compound. By comparing the gene expression patterns of this compound-treated cells to untreated controls, researchers can identify sets of genes that are significantly upregulated or downregulated. This provides a global view of the cellular response and offers valuable clues about the compound's mechanism of action.

A hypothetical study might involve treating a human macrophage cell line, such as THP-1, with this compound to investigate its purported anti-inflammatory effects. After a defined exposure time, RNA would be extracted from both treated and untreated cells and subjected to next-generation sequencing (RNA-Seq). The resulting data would reveal a signature of differentially expressed genes (DEGs). Based on the known anti-inflammatory properties of related plant extracts, it is plausible to hypothesize that this compound would modulate genes central to the inflammatory cascade.

Similarly, to explore its antiproliferative potential, a human colon cancer cell line (e.g., HCT116) could be exposed to this compound. The subsequent gene expression analysis might reveal changes in genes that control cell cycle progression and apoptosis.

The table below illustrates a hypothetical set of differentially expressed genes following this compound treatment in a macrophage cell line, indicative of an anti-inflammatory response.

Hypothetical Differentially Expressed Genes in Macrophages Treated with this compound

| Gene Symbol | Gene Name | Function | Fold Change | p-value |

|---|---|---|---|---|

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -3.5 | <0.01 |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -4.2 | <0.01 |

| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Enzyme in prostaglandin (B15479496) synthesis | -3.8 | <0.01 |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor regulating inflammation | -2.1 | <0.05 |

| NOS2 | Nitric Oxide Synthase 2 | Produces nitric oxide, inflammatory mediator | -2.9 | <0.05 |

| IL10 | Interleukin 10 | Anti-inflammatory cytokine | +2.5 | <0.05 |

This table is interactive. Users can sort the columns to analyze the data.

The identification of such gene signatures provides a strong foundation for subsequent hypothesis-driven research to pinpoint the direct molecular targets of this compound.

CRISPR/Cas9 or RNA Interference Approaches in Target Validation Models

Following the identification of candidate genes from expression profiling, the next critical phase is to validate whether these genes are direct targets of this compound or are essential for its biological effects. Technologies like CRISPR/Cas9 and RNA interference (RNAi) are indispensable for this purpose. nih.gov These gene-editing and gene-silencing tools allow for the precise manipulation of gene expression, enabling researchers to assess the functional consequences of inhibiting a potential target gene.

RNA Interference (RNAi)

RNAi utilizes small interfering RNAs (siRNAs) to specifically degrade the messenger RNA (mRNA) of a target gene, thereby preventing its translation into a protein. To validate a potential target, one could transfect cells with siRNA against a gene of interest (e.g., PTGS2) that was downregulated by this compound. If the subsequent treatment with this compound shows a diminished effect in these "knockdown" cells compared to control cells, it suggests that the gene is a critical component of the pathway through which the compound acts.

CRISPR/Cas9

The CRISPR/Cas9 system offers a more permanent and complete way to disrupt a gene by creating targeted double-strand breaks in the DNA, which often leads to a non-functional gene ("knockout"). nih.gov For instance, to confirm the role of a protein hypothetically targeted by this compound, a stable knockout cell line could be generated for the gene encoding that protein. If this compound's bioactivity is significantly reduced or abolished in these knockout cells, it provides strong evidence for the protein's involvement.

Furthermore, a modified version of CRISPR, known as CRISPR interference (CRISPRi), can be used to repress gene expression without altering the DNA sequence. This approach can be used to systematically screen a list of candidate genes to identify those that are most critical for the compound's efficacy.

The table below outlines a hypothetical experimental design for validating candidate genes using these technologies.

| CRISPR/Cas9 | NFKB1 | HCT116 Colon Cancer Cells | To create a permanent knockout of the NFKB1 gene to determine its necessity for this compound-induced apoptosis. | NFKB1 knockout cells will show resistance to the pro-apoptotic effects of this compound. |

This table is interactive. Users can sort the columns to analyze the data.

Through the systematic application of gene expression profiling followed by targeted validation using RNAi and CRISPR/Cas9, the molecular targets of this compound can be identified and their roles in its mechanism of action can be definitively established. This rigorous approach is fundamental for advancing our understanding of this natural compound and for its potential development into a therapeutic agent.

Structure Activity Relationship Sar Studies and Chemical Modification of Stachyspinoside

Identification of Key Pharmacophoric Elements for Biological Activity

While specific, detailed SAR studies focusing solely on targeted modifications of Stachyspinoside and their direct impact on its biological activity are not extensively detailed in the provided literature, the known structure of this compound, as a flavonoid glycoside, allows for inferences based on the established activities of this class of compounds and its aglycone, chrysoeriol.

Flavonoids, in general, are known for a wide range of biological properties, including antioxidant and anti-inflammatory activities. labshare.cnnih.govnih.govuni.lunih.govlipidmaps.orgresearchgate.netnih.govnih.govunex.esctdbase.org this compound itself has been associated with antioxidant and anti-inflammatory potential. wikipedia.orgnih.govresearchgate.netctdbase.org The flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), is fundamental to their activity. The position and nature of hydroxyl groups, methylation patterns, and glycosylation are known to significantly influence the biological properties of flavonoids. labshare.cnresearchgate.netnih.govwikipedia.orgfishersci.cactdbase.org

In the case of this compound, the aglycone is chrysoeriol, which is a methoxylated derivative of luteolin (B72000). wikipedia.org Chrysoeriol and other related flavonoids like apigenin, luteolin, and isoscutellarein (B191613) have also been found in Stachys species and are associated with various activities. guidetopharmacology.orglabshare.cnnih.govuni.luuni.luresearchgate.netnih.govctdbase.org The glycosidic moiety in this compound is a disaccharide composed of allose and glucose, with an acetyl group attached to the allose. labshare.cnresearchgate.netlipidmaps.org The presence and specific linkage of sugar moieties can affect solubility, bioavailability, metabolism, and interaction with biological targets, thereby modulating the activity of the aglycone. wikipedia.orgfishersci.caresearchgate.net The acetyl group is another functional group that can influence the compound's properties.

Based on the structure and the activities reported for this compound and related flavonoids, potential key pharmacophoric elements likely include the hydroxyl groups on the flavonoid rings, the methoxy (B1213986) group on the B ring (characteristic of chrysoeriol), and the nature and attachment points of the glycosidic and acetyl moieties. However, the precise contribution of each of these elements to the specific biological activities of this compound would require targeted SAR studies.

Strategies for this compound Derivatization and Analog Synthesis for Research Purposes

However, general strategies for the modification of flavonoid glycosides, which could be applied to this compound for research purposes, involve alterations to either the glycosidic moiety or the flavonoid aglycone core.

Modifications to the Glycosidic Moiety

Modifications to the sugar part of flavonoid glycosides can involve changing the type of sugar(s), altering the glycosidic linkage, or modifying the hydroxyl groups on the sugar unit(s) (e.g., acetylation, methylation, or sulfation). wikipedia.orgfishersci.caresearchgate.net These modifications can impact the compound's hydrophilicity, its recognition by glycosidases and transporters, and its interaction with target molecules. For this compound, potential modifications could include hydrolysis to remove the disaccharide or the acetyl group, or enzymatic/chemical synthesis to create analogs with different sugar units or acetylation patterns.

Computational Chemistry Approaches in SAR Development

Computational chemistry approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are valuable tools in modern drug discovery and SAR development. ctdbase.orgmetabolomicsworkbench.org These methods can provide insights into the potential binding modes of a compound with its target, predict its activity based on structural features, and explore the dynamic interactions between the molecule and its biological environment.

Molecular docking, for instance, is used to predict the preferred orientation and binding affinity of a ligand to a protein target, helping to understand the key interactions driving the binding event. metabolomicsworkbench.org QSAR studies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity, enabling the prediction of activity for new or untested analogs and the identification of structural features important for potency.

While the provided literature discusses the application of molecular docking and QSAR in the context of SAR development for other compounds and targets ctdbase.orgmetabolomicsworkbench.org, there are no specific reports within the search results detailing the use of these computational chemistry approaches to study the SAR of this compound. Applying these techniques to this compound and its potential derivatives could help elucidate its mechanism of action, identify key binding interactions with relevant biological targets (e.g., enzymes or receptors involved in antioxidant or anti-inflammatory pathways), and guide the rational design of novel this compound analogs with potentially enhanced activity or specificity.

Analytical Research Methods for Stachyspinoside Detection and Quantification

Quantitative Analysis in Complex Biological Matrices (for research models, not human samples)

Quantitative analysis of compounds like Stachyspinoside in biological matrices from research models presents challenges due to the complexity of the sample composition. Highly sensitive techniques are necessary to accurately measure the concentration of the analyte amidst numerous endogenous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the high-sensitivity quantification of analytes, including flavonoid glycosides like this compound, in complex biological matrices. nih.govnih.govturkjps.orgresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. LC-MS/MS is essential for supporting pharmacokinetic and drug metabolism studies in research, allowing for the accurate measurement of compounds and their metabolites. nih.govnih.gov The technique offers exceptional selectivity and sensitivity, which is crucial for analyzing components in challenging matrices. turkjps.orgresearchgate.net Method development for LC-MS/MS in biological matrices involves accounting for potential cross-analyte interferences and optimizing sample preparation. nih.gov

Validation of LC-MS/MS methods for quantitative analysis in biological matrices typically follows established guidelines, assessing parameters such as selectivity, carryover, linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, extraction recovery, and stability. turkjps.org For instance, in the quantification of dopamine (B1211576) in artificial urine using LC-MS/MS, extraction recovery was found to be within the range of 95.622-106.147%, and matrix effects were evaluated to ensure reliable quantification. turkjps.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile flavonoid glycoside and thus typically analyzed by LC-MS, GC-MS can be valuable in research for analyzing related volatile metabolites that might be present in the same biological samples or plant extracts. lcms.cznih.govfrontiersin.org GC-MS offers high resolution and sensitive detection for volatile metabolites, and compound identification can be facilitated using mass spectral libraries. lcms.cznih.gov Sample preparation for GC-MS often involves derivatization to make polar compounds more volatile. nih.gov Although GC-MS is a standardized method in metabolomics, its application for volatile profiling is more frequent in plant research. nih.gov

Method Development and Validation for this compound Purity and Content in Research Extracts

Analytical method development and validation are fundamental processes in research to ensure that data on the purity and content of compounds like this compound in research extracts are accurate, reliable, and consistent. labmanager.comroutledge.comsysrevpharm.orgresearchgate.net The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.neteuropa.eu

Method development involves creating procedures to identify, quantify, and characterize the substance. labmanager.comsysrevpharm.org For analyzing the purity and content of this compound in research extracts, this would involve selecting appropriate chromatographic and detection techniques (like LC-MS or HPLC-UV), optimizing separation parameters, and establishing detection conditions. labmanager.comsysrevpharm.org

Once a method is developed, it must be validated. labmanager.comsysrevpharm.org Validation parameters, often guided by regulatory frameworks, include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), range, and robustness. labmanager.comsysrevpharm.orgresearchgate.neteuropa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of other components in the sample matrix, such as impurities or other compounds from the plant extract. labmanager.comresearchgate.neteuropa.eu

Accuracy: The closeness of test results to the true value. labmanager.comsysrevpharm.org This is often assessed through recovery studies by spiking known amounts of the analyte into the sample matrix. labmanager.comresearchgate.net

Precision: The degree of agreement among multiple measurements of the same homogeneous sample under normal operating conditions. labmanager.comsysrevpharm.org

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. sysrevpharm.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected (LOD) or reliably quantified (LOQ). turkjps.orgsysrevpharm.org

Validation ensures the quality, reliability, and consistency of analytical results. researchgate.net

Advanced Extraction Techniques for Research Samples

Efficient extraction of this compound from plant material is a critical step in research before analytical characterization and quantification. Advanced extraction techniques can offer advantages over conventional methods in terms of yield, efficiency, and reduced solvent usage.

Microwave-Assisted Extraction for Enhanced Yield and Efficiency

Microwave-Assisted Extraction (MAE) is an innovative technique that utilizes microwave energy to heat the solvent and sample, increasing the solubility of the analyte and enhancing its diffusion into the solvent. mdpi.comscialert.netresearchgate.net This can lead to higher extraction yields and reduced extraction times compared to conventional methods. mdpi.comscialert.netresearchgate.net MAE is considered an environmentally friendly technique as it often requires less solvent volume. scialert.netresearchgate.net The efficiency of MAE is influenced by parameters such as microwave power, extraction time, solvent type, and solvent concentration. mdpi.comscialert.netnih.gov Studies have shown that optimizing these conditions can significantly impact the yield of extracted compounds, such as phenolic compounds from plant materials. mdpi.comnih.gov For example, research on Scutellaria species demonstrated that optimal MAE conditions (microwave power, extraction time, and ethanol (B145695) concentration) resulted in the highest levels of phenolic compounds in the extracts. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is another advanced extraction technique that utilizes a substance in its supercritical state (above its critical temperature and pressure) as the extraction solvent. mdpi.comijpsjournal.commdpi.comnih.gov Supercritical fluids possess unique properties, such as high diffusivity and low viscosity, which allow for efficient penetration into the sample matrix and improved mass transfer of analytes. ijpsjournal.comscielo.br Carbon dioxide is commonly used as a supercritical fluid due to its mild critical point, non-toxicity, and low cost. mdpi.comnih.govscielo.br

SFE offers advantages such as selectivity, the ability to extract both polar and non-polar compounds by adjusting pressure and temperature, and the production of solvent-free extracts upon depressurization. mdpi.comijpsjournal.commdpi.com The solvation power of the supercritical fluid can be tuned by varying pressure and temperature, allowing for selective extraction. ijpsjournal.com This technique is considered a greener alternative to traditional solvent extraction methods. mdpi.commdpi.com While SFE has been applied to extract various bioactive compounds from natural products, including flavonoids, its application for specific compounds like this compound would require optimization of parameters such as pressure, temperature, and potential use of co-solvents to enhance solubility. mdpi.commdpi.comnih.gov The optimal conditions for SFE depend on the nature of the plant material and the targeted compounds. nih.gov

Standardization of this compound-Containing Research Materials

Standardization of research materials containing this compound, typically plant extracts, is essential to ensure consistency and reproducibility of research findings. Standardization involves characterizing the material based on specific parameters, which can include the content of key bioactive compounds like this compound. phcogj.comfiocruz.br

For this compound-containing plant extracts, standardization can involve quantifying the amount of this compound present using validated analytical methods such as HPLC or LC-MS. researchgate.netmdpi.com This allows researchers to work with materials that have a defined concentration of the target compound.

Research findings on the chemical composition of Stachys species highlight the variability in the content of different compounds depending on the species and even the plant part. mdpi.comnih.govmdpi.comresearchgate.net This underscores the importance of standardization for research, particularly when comparing results from different studies or batches of material. For example, studies have quantified various phenolic compounds, including flavonoids and phenylethanoid glycosides, in different Stachys taxa using techniques like HPLC-PDA-ESI-MS, revealing distinct phytochemical profiles. mdpi.comresearchgate.net

While specific data tables detailing the standardization of this compound-containing research materials were not extensively available in the search results, the analytical methods described, particularly quantitative HPLC and LC-MS, form the basis for determining the this compound content, a critical aspect of standardizing such materials for research purposes.

Example Data (Illustrative based on search results):

Based on the information from one search result researchgate.net, HPLC analysis of an aqueous crude extract of Sideritis congesta indicated a mass fraction of this compound of 61.1%. This type of quantitative data is crucial for the standardization of extracts used in research.

| Sample Source | Analytical Method | This compound Content | Notes |

| Sideritis congesta aqueous crude extract researchgate.net | HPLC (with internal standard) | 61.1% (mass fraction) | Example of quantitative analysis result |

Future Research Directions and Translational Perspectives in Preclinical Development

Exploration of Stachyspinoside's Potential in Novel Disease Models (e.g., metabolic disorders, specific inflammatory conditions, neurodegeneration)

Given its classification as a flavonoid glycoside and the reported activities of compounds from the Stachys genus, this compound holds potential for investigation in various disease models. The Stachys genus has shown potential in managing metabolic disorders, neurodegenerative diseases, and chronic inflammation nih.gov. Specifically, Sideritis congesta, from which this compound has been isolated, is known for its anti-inflammatory potential researchgate.net.

Future research could focus on evaluating this compound's effects in preclinical models relevant to these conditions. For metabolic disorders, studies could explore its impact on pathways related to glucose and lipid metabolism, building on the general association between metabolic disorders and cognitive impairment or inflammation jpccr.eufrontiersin.org. In the realm of inflammatory conditions, specific research could delve into this compound's mechanisms of action on inflammatory mediators and pathways, considering the known anti-inflammatory activity associated with its source plant and the broad role of inflammation in numerous diseases researchgate.netmdpi.com. For neurodegeneration, investigations could focus on its potential neuroprotective effects, aligning with the reported potential of Stachys alpina extracts containing polyphenolic compounds in this area nih.gov. These explorations would require detailed in vitro and in vivo studies to elucidate specific effects and underlying mechanisms in relevant disease models.

Investigation of this compound's Synergy with Other Bioactive Compounds in Research Combinations

Investigating the synergistic potential of this compound with other bioactive compounds is a crucial future research direction. Synergy in pharmacological research refers to the interaction between combined components that produces a greater effect than the sum of their individual effects semanticscholar.orgmdpi.com. This approach is particularly relevant in complex diseases and can potentially lead to enhanced efficacy or allow for lower doses of individual compounds nih.gov.

Future studies could explore combinations of this compound with other natural compounds or established therapeutic agents relevant to the disease models identified in Section 8.1. Research on synergy often involves systematic screening of compound combinations across a range of concentrations to identify beneficial interactions nih.govresearchgate.net. Methodologies like the Chou-Talalay method can be used to assess synergy nih.gov. Exploring such combinations with this compound could reveal novel research avenues and potentially more effective approaches for modulating biological pathways relevant to inflammation, metabolic disorders, or neurodegeneration.

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Assessment

The assessment of this compound's efficacy in preclinical development can be significantly advanced by utilizing sophisticated in vitro and in vivo models. While traditional 2D cell cultures and basic animal models have been foundational, advanced models offer improved physiological relevance and can better recapitulate human disease conditions liveonbiolabs.commattek.comnih.govresearchgate.net.

Future research should incorporate models such as 3D cell cultures, organoids, spheroids, and organ-on-a-chip systems to evaluate this compound's effects in a more physiologically relevant context in vitro liveonbiolabs.commattek.com. These models can provide more accurate insights into cellular responses and mechanisms. In parallel, the development and application of more complex in vivo models, potentially including genetically modified organisms or patient-derived xenografts where appropriate, could offer a better understanding of this compound's activity within a whole organism nih.govresearchgate.netmdpi.com. These advanced models are essential for bridging the gap between basic research findings and potential translational outcomes.

Computational Design and De Novo Synthesis of this compound-Inspired Molecular Scaffolds

Computational approaches offer a powerful tool for the design and synthesis of novel molecular scaffolds inspired by this compound. Computational design synthesis involves using algorithms and computational tools to generate descriptions of structures with desired properties designsociety.orgresearchgate.netresearchgate.net. In the context of drug discovery, this can involve predicting active compounds or designing new molecules based on the structure and known activities of a lead compound like this compound nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.